2,6-dichlorophenyl 5-chloro-2-methoxybenzenesulfonate
Description
2,6-dichlorophenyl 5-chloro-2-methoxybenzenesulfonate is an organic compound with the molecular formula C13H9Cl3O4S It is characterized by the presence of two chlorine atoms on the phenyl ring and a methoxy group on the benzenesulfonate moiety
Properties
IUPAC Name |
(2,6-dichlorophenyl) 5-chloro-2-methoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3O4S/c1-19-11-6-5-8(14)7-12(11)21(17,18)20-13-9(15)3-2-4-10(13)16/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCJTBVSLYBUQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichlorophenyl 5-chloro-2-methoxybenzenesulfonate typically involves the reaction of 2,6-dichlorophenol with 5-chloro-2-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 2,6-dichlorophenyl 5-chloro-2-methoxybenzenesulfonate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-dichlorophenyl 5-chloro-2-methoxybenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonate group can be reduced to a sulfinate or sulfide under reducing conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of hydroxylated benzenesulfonates.
Reduction: Formation of reduced sulfur-containing compounds.
Scientific Research Applications
2,6-dichlorophenyl 5-chloro-2-methoxybenzenesulfonate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-dichlorophenyl 5-chloro-2-methoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the methoxy group can influence its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2,5-dichlorophenyl 5-chloro-2-methoxybenzenesulfonate: Similar structure but with chlorine atoms at different positions.
2,6-dichlorophenyl 4-chloro-2-methoxybenzenesulfonate: Similar structure but with the sulfonate group at a different position.
Uniqueness
2,6-dichlorophenyl 5-chloro-2-methoxybenzenesulfonate is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. The combination of chlorine atoms and a methoxy group on the benzenesulfonate moiety can confer unique properties that make it valuable for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
